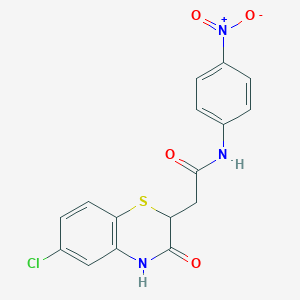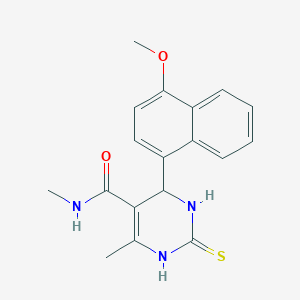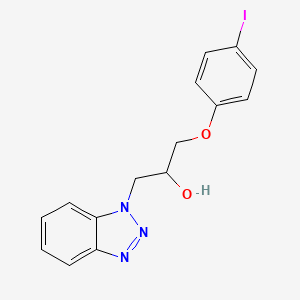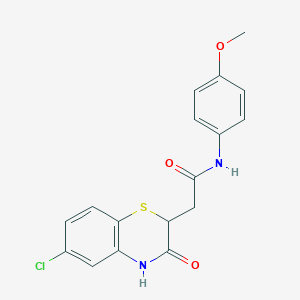
8-(ACRIDIN-9-YLSULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Descripción general
Descripción
8-(ACRIDIN-9-YLSULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that combines the structural features of acridine and purine derivatives. Acridine is a well-known heterocyclic compound with significant biological activity, particularly in the field of anti-cancer research. The purine moiety, on the other hand, is a fundamental component of nucleic acids, making this compound of interest in various biochemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ACRIDIN-9-YLSULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the acridine and purine precursors. The key steps include:
Synthesis of Acridine Derivative: The acridine moiety can be synthesized through a series of reactions involving the cyclization of appropriate aromatic amines with aldehydes or ketones.
Formation of Purine Derivative: The purine component is usually synthesized via the condensation of guanine or its derivatives with various alkylating agents.
Coupling Reaction: The final step involves the coupling of the acridine and purine derivatives through a sulfanyl linkage, typically using thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-(ACRIDIN-9-YLSULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine or purine moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted acridine or purine derivatives, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
8-(ACRIDIN-9-YLSULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: It is studied for its interactions with DNA and proteins, particularly in the context of DNA intercalation and enzyme inhibition.
Medicine: The compound has potential anti-cancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: It is used in the development of fluorescent dyes and materials for imaging and diagnostic applications.
Mecanismo De Acción
The mechanism of action of 8-(ACRIDIN-9-YLSULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its ability to intercalate with DNA, disrupting the normal function of the DNA helix. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately inducing apoptosis in cancer cells. The compound may also interact with various proteins and enzymes, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
9-Aminoacridine: Known for its DNA intercalating properties and use as an anti-cancer agent.
Amsacrine: A clinically used anti-cancer drug that intercalates with DNA and inhibits topoisomerase II.
Quinacrine: An anti-malarial drug with DNA intercalating properties.
Uniqueness
8-(ACRIDIN-9-YLSULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combined acridine and purine structure, which allows it to interact with both DNA and proteins in a distinct manner. This dual functionality enhances its potential as a therapeutic agent and a research tool in various scientific fields.
Propiedades
IUPAC Name |
8-acridin-9-ylsulfanyl-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c1-24-16-18(25(2)21(28)26(3)19(16)27)23-20(24)29-17-12-8-4-6-10-14(12)22-15-11-7-5-9-13(15)17/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNCBSDIFAZMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC3=C4C=CC=CC4=NC5=CC=CC=C53)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]propanoate](/img/structure/B3986159.png)
![{4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid](/img/structure/B3986165.png)
![5-[(4-Butan-2-yloxy-3-chloro-5-methoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid](/img/structure/B3986167.png)
![5-methyl-2-{2-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3986175.png)
![2-methylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3986183.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3986202.png)

![N-[4-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B3986219.png)
![5,5'-(1,3-phenylene)bis[1-(2-methylphenyl)-1H-tetrazole]](/img/structure/B3986234.png)


![N-(4-bromophenyl)-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3986257.png)
